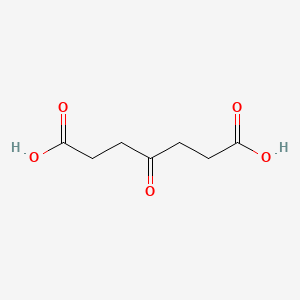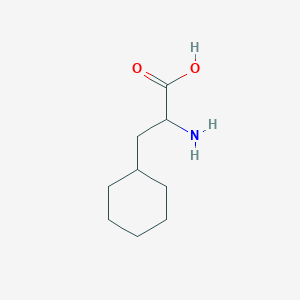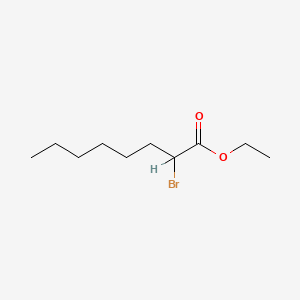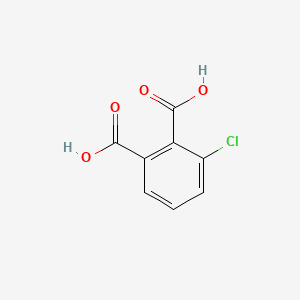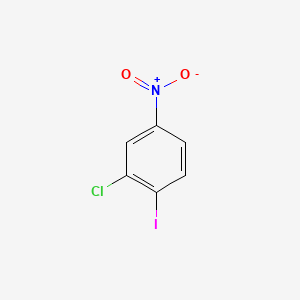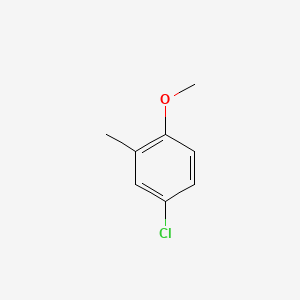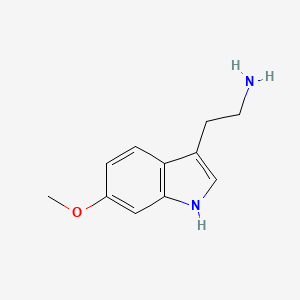
6-Methoxytryptamine
Overview
Description
6-Methoxytryptamine (6-MT) is a naturally occurring indoleamine and tryptamine derivative that is found in many plants and fungi. It is an important chemical compound in the field of biochemistry and pharmacology, and has many applications in research and lab experiments. 6-MT has been studied for its potential therapeutic effects, as well as its ability to interact with neurotransmitters in the brain.
Scientific Research Applications
Pharmacological Evaluation and Neurogenic Potential
6-Methoxytryptamine is structurally related to serotonin and has been the subject of pharmacological evaluation. In a study, the pharmacological characteristics of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (pinoline) and N-acetyl-5-methoxytryptamine (melatonin), both structurally related to serotonin, were examined. The research included an assessment of serotonergic and melatonergic receptors, metabolic enzymes, antioxidant potential, and in vitro blood-brain barrier permeability. It was found that pinoline and certain tetrahydro-β-carboline derivatives could stimulate early neurogenesis and neuronal maturation in an in vitro model of neural stem cells, potentially mediated via serotonergic and melatonergic stimulation (de la Fuente Revenga et al., 2015).
Synthesis Methods
The synthesis of this compound has been a subject of interest in scientific research. A practical and cost-effective synthesis method for this compound, starting from commercially available phthalimide and 1-bromo-3-chloropropane, was developed, achieving a 44% overall yield. This synthesis involved processes like PTC N-alkylation, PTC C-alkylation, Japp–Klingemann reaction, hydrolysis, and decarboxylation (Kuang et al., 2006).
Radioprotective Effects
The radioprotective effects of 5-methoxytryptamine (Mexamin) were studied on the survival of colony-forming cells. This study utilized both exogenous and endogenous methods to determine the radioprotective effect of Mexamin in low and high dose ranges. The findings suggested that Mexamin's radioprotective effect is not merely a simple dose-reduction effect (Fehér et al., 1968).
Structural and Molecular Studies
Studies on the molecular structure and infrared spectra of 5-Methoxytryptamine and its derivatives like N-acetyl-5-methoxytryptamine (melatonin) and N-phenylsulfonamide-5-methoxytryptamine have been conducted. These studies focused on vibrational assignments, infrared intensity, and X-ray powder diffraction patterns of the molecules. Such research helps in understanding the molecular properties and potential actions of these compounds (Bayari & İde, 2003).
Future Directions
Mechanism of Action
Target of Action
6-Methoxytryptamine, also known as melatonin, primarily targets the melatonin receptors MT1 and MT2 . These receptors are predominantly expressed in many mammalian organs . The activation of these receptors mediates most of the actions of melatonin .
Mode of Action
The actions of this compound are primarily mediated through the binding and activation of melatonin receptors . It regulates the sleep-wake cycle by chemically causing drowsiness and lowering the body temperature . Melatonin is also implicated in the regulation of mood, learning and memory, immune activity, dreaming, fertility, and reproduction .
Biochemical Pathways
Melatonin is synthesized from the essential amino acid tryptophan. The synthesis and secretion of melatonin are regulated by the suprachiasmatic nucleus (SCN) in the hypothalamus . The pineal gland is the major site for melatonin production, and to a lesser extent, it is also produced by the retina, lymphocytes, bone marrow, gastrointestinal tract, and thymus .
Pharmacokinetics
Melatonin has a very short half-life. It is rapidly metabolized in the liver by hydroxylation at the C6 of the indole ring to form 6-hydroxymelatonin with the help of cytochrome p450 class of enzyme CYP1A2 . Then a sulfation reaction converts 6-hydroxymelatonin to 6-sulfatoxymelatonin for its subsequent urinary excretion .
Result of Action
The molecular and cellular effects of this compound’s action are vast. It regulates various functions like circadian rhythm, sleep-wake cycle, gonadal activity, redox homeostasis, neuroprotection, immune-modulation, and anticancer effects in the body . Deficiencies in the production or synthesis of melatonin have been found to be associated with the onset of many disorders like breast cancer and neurodegenerative disorders .
Action Environment
The production and secretion of melatonin increase in darkness and decrease during exposure to light, thereby regulating the circadian rhythms of several biological functions, including the sleep-wake cycle . Environmental factors such as light exposure significantly influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
6-Methoxytryptamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is tryptophan hydroxylase, which is involved in the synthesis of serotonin. Additionally, this compound can interact with monoamine oxidase, an enzyme responsible for the degradation of monoamines, including serotonin and melatonin. These interactions suggest that this compound may influence the levels of these neurotransmitters in the brain .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate melatonin receptors, which are involved in regulating circadian rhythms and sleep-wake cycles. This activation can lead to changes in gene expression related to these processes. Additionally, this compound has antioxidant properties, which help protect cells from oxidative stress by scavenging reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific receptors and enzymes. It binds to melatonin receptors, particularly melatonin receptor 1 and melatonin receptor 2, which are G-protein coupled receptors. This binding leads to the activation of downstream signaling pathways that regulate various physiological processes. Additionally, this compound can inhibit the activity of monoamine oxidase, thereby increasing the levels of serotonin and melatonin in the brain. These interactions highlight the compound’s role in modulating neurotransmitter systems and influencing mood and sleep patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on mood and sleep regulation. At high doses, it can lead to toxic or adverse effects, including disruptions in circadian rhythms and oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the serotonin and melatonin synthesis pathways. It interacts with enzymes such as tryptophan hydroxylase and arylalkylamine N-acetyltransferase, which are key enzymes in the synthesis of serotonin and melatonin, respectively. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in regulating neurotransmitter synthesis and metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neurotransmitter systems. Additionally, this compound can bind to plasma proteins, which helps in its distribution throughout the body. These transport and distribution mechanisms are crucial for the compound’s bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including mitochondria and the endoplasmic reticulum. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments. The compound’s presence in these organelles suggests its involvement in regulating cellular metabolism and oxidative stress responses .
properties
IUPAC Name |
2-(6-methoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGEKMEZOPDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189680 | |
| Record name | 2-(2-Aminoethyl)-5-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3610-36-4 | |
| Record name | 6-Methoxytryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3610-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminoethyl)-5-methoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Aminoethyl)-5-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethyl)-5-methoxyindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



